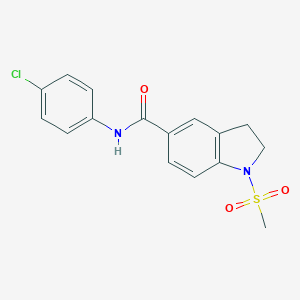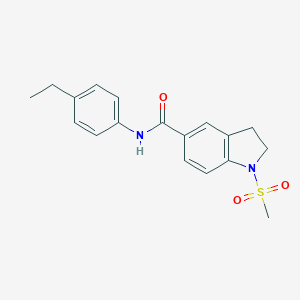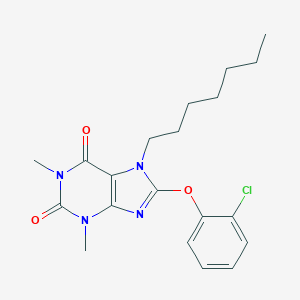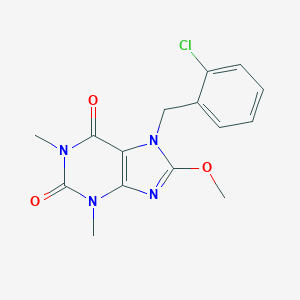![molecular formula C25H17BrN2O4 B300481 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide](/img/structure/B300481.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide is a complex organic compound that features a benzoxazole ring, a methoxyphenyl group, a bromophenyl group, and a furamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzoxazole ring, followed by the introduction of the methoxyphenyl group. The bromophenyl group is then added through a halogenation reaction, and finally, the furamide moiety is introduced through an amide coupling reaction. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
科学研究应用
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anticancer agent and other therapeutic uses.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring and other functional groups allow it to bind to proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth .
相似化合物的比较
Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide: This compound shares the benzoxazole and methoxyphenyl groups but differs in the presence of a naphthamide moiety.
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide: Similar in structure but with a methylphenyl and methylbenzamide group instead of the bromophenyl and furamide groups.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl group allows for further functionalization through substitution reactions, while the furamide moiety provides additional sites for interaction with biological targets.
属性
分子式 |
C25H17BrN2O4 |
|---|---|
分子量 |
489.3 g/mol |
IUPAC 名称 |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H17BrN2O4/c1-30-21-11-8-16(25-28-18-4-2-3-5-22(18)32-25)14-19(21)27-24(29)23-13-12-20(31-23)15-6-9-17(26)10-7-15/h2-14H,1H3,(H,27,29) |
InChI 键 |
MOYZDNRVCGABJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300399.png)





![2-{2-methoxy-4-[(4-methoxyanilino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B300407.png)



![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300418.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B300420.png)
![2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300421.png)
